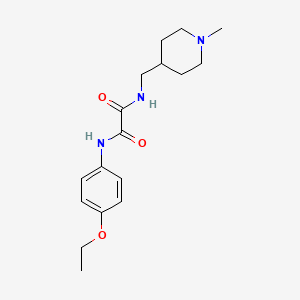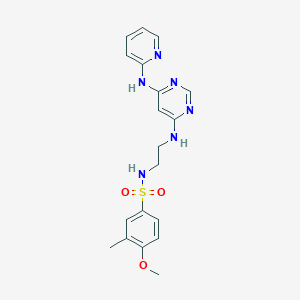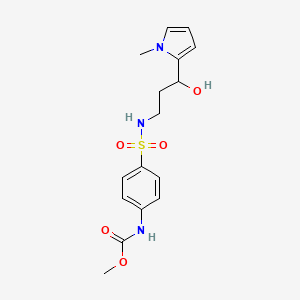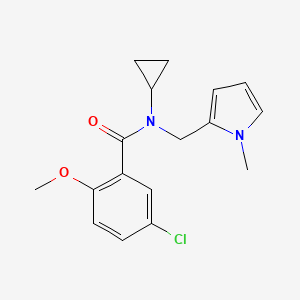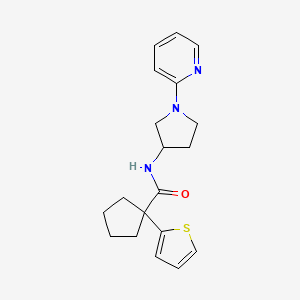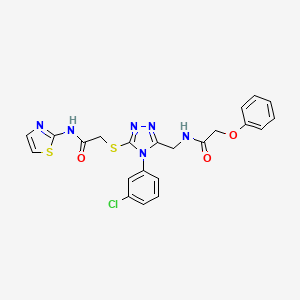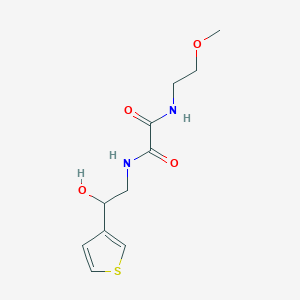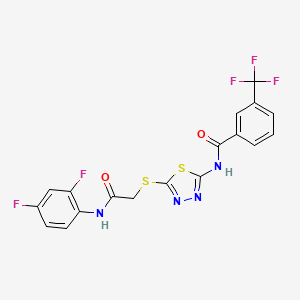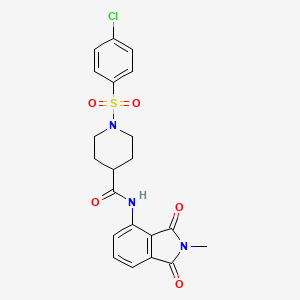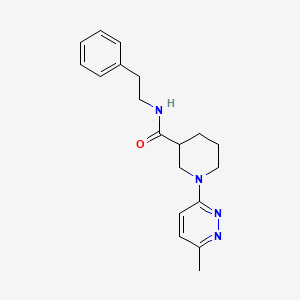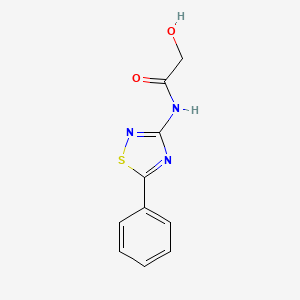![molecular formula C20H14ClF3N2O2 B2811885 1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 338782-67-5](/img/structure/B2811885.png)
1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridinecarboxamide, which is a class of compounds containing a pyridine ring, which is a benzene derivative, and a carboxamide group (a carboxylic acid amide). The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the carbon atom connected to three fluorine atoms and one other carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzene ring, and a carboxamide group. The trifluoromethyl group would add electron-withdrawing character, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl group and the carboxamide group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl group and the carboxamide group would likely influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Crystallography
This compound is involved in research focused on the synthesis and crystallography of related chemical entities. For instance, research on the synthesis and crystal structure of diflunisal carboxamides highlights the structural analysis of compounds synthesized from diflunisal, an anti-inflammatory drug, through processes like amidation and esterification. These compounds are analyzed using single-crystal X-ray diffraction to understand their molecular packing, stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).
Chemical Synthesis and Reactivity
Another area of application is in the synthesis of heterocyclic compounds, where it serves as a precursor or a structural motif in the development of new chemical entities with potential biological activities. For example, the utility of enaminonitriles in heterocyclic synthesis has been explored for creating new pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's role in generating structurally diverse molecules with potential application in medicinal chemistry (Fadda et al., 2012).
Biological Activity Studies
Research into compounds containing the "1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide" motif also extends into biological activity studies. Investigations into inhibitors of NF-κB and AP-1 gene expression, for instance, involve structure-activity relationship (SAR) studies aiming to enhance oral bioavailability and understand the impact of various substitutions on biological activity (Palanki et al., 2000).
Anticonvulsant Activity
Studies on anticonvulsant enaminones, where derivatives of this compound class are analyzed for their potential anticonvulsant activities, exemplify the exploration of its utility in therapeutic applications. Crystal structures of these compounds are determined to understand the conformational preferences and intermolecular interactions that may influence their biological activities (Kubicki et al., 2000).
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-16-7-4-13(5-8-16)11-26-12-14(6-9-18(26)27)19(28)25-17-3-1-2-15(10-17)20(22,23)24/h1-10,12H,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJSDJLSUBPENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2811803.png)
